(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride
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Overview
Description
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Hydrazide Formation: The carboxylic acid group is converted to a carbohydrazide group through a reaction with hydrazine under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carbohydrazide with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:
Optimized Reaction Conditions: Temperature, pH, and solvent choice are carefully controlled to ensure high efficiency.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbohydrazide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid: A precursor in the synthesis of the carbohydrazide derivative.
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: A related ester compound with similar stereochemistry.
Uniqueness
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H12ClN3O2 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-8-5(10)4-1-3(9)2-7-4;/h3-4,7,9H,1-2,6H2,(H,8,10);1H/t3-,4+;/m1./s1 |
InChI Key |
UKDQRIYFRUVQEY-HJXLNUONSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NN)O.Cl |
Canonical SMILES |
C1C(CNC1C(=O)NN)O.Cl |
Origin of Product |
United States |
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